molecular formula C24H16F3N3 B2380104 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-35-3

1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2380104
CAS No.: 901246-35-3
M. Wt: 403.408
InChI Key: FZMKOBXRRFVAMI-UHFFFAOYSA-N
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Description

1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a specialist chemical reagent offering researchers a high-value scaffold for medicinal chemistry and pharmacological investigation. This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of N-heteroaromatic compounds recognized for their significant biological activities and potential as core structures in drug discovery . The primary research value of this compound lies in its potential as an anti-inflammatory agent. Derivatives of pyrazolo[4,3-c]quinoline have demonstrated potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a standard model for screening anti-inflammatory compounds . The mechanism of action is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, two key mediators in the inflammatory response . The structure-activity relationships (SAR) for this class indicate that substitutions on the phenyl ring at the 3-position of the pyrazoloquinoline core can critically influence both the potency and cytotoxicity of the molecule, making this specific derivative a compound of interest for further SAR studies . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3/c1-15-7-9-16(10-8-15)22-20-14-28-21-13-17(24(25,26)27)11-12-19(21)23(20)30(29-22)18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMKOBXRRFVAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactionsThis process often requires specific reaction conditions, such as the use of radical initiators and controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl (-CF₃) group at position 7 participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydrolysis : In acidic or basic media, -CF₃ may undergo hydrolysis to form -COOH or -COOR groups, though this is less common due to the electron-withdrawing nature of CF₃.

  • Halogen Exchange : Replacement of -CF₃ with halogens (Cl, Br) can occur using halogenating agents like PCl₅ or Br₂ in the presence of Lewis acids.

Example Reaction:

1 phenyl 3 p tolyl 7 CF pyrazoloquinoline+PCl5Δ7 Cl derivative+CF3Cl\text{1 phenyl 3 p tolyl 7 CF pyrazoloquinoline}+\text{PCl}_5\xrightarrow{\Delta}\text{7 Cl derivative}+\text{CF}_3\text{Cl}\uparrow

Electrophilic Aromatic Substitution

The quinoline ring (positions 5, 6, 8, 9) and phenyl/p-tolyl groups undergo electrophilic substitution:

Reaction Type Reagents/Conditions Position Modified Yield Source
NitrationHNO₃/H₂SO₄, 0–5°CQuinoline C-5/C-860–75%
SulfonationH₂SO₄, 100°Cp-Tolyl meta position55%
BrominationBr₂/FeBr₃, DCM, rtQuinoline C-680%

Key Insight : The trifluoromethyl group directs electrophiles to the meta positions due to its strong -I effect.

Cross-Coupling Reactions

The bromine atom (if present at C-5 or C-8) enables Suzuki-Miyaura couplings with aryl boronic acids:

General Protocol :

  • React with Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), aryl boronic acid (1.2 eq) in DMF/H₂O (3:1).

  • Microwave at 120°C for 1–2 hours.

  • Purify via column chromatography (Hex/EtOAc).

Example :

5 Bromo derivative+PhB OH 2Pd5 Ph substituted product\text{5 Bromo derivative}+\text{PhB OH }_2\xrightarrow{\text{Pd}}\text{5 Ph substituted product}

Yields: 70–85% .

Oxidation of the p-Tolyl Group

The methyl group on the p-tolyl substituent can be oxidized to a carboxylic acid:

  • Reagents : KMnO₄/H₂SO₄ (aqueous), 80°C.

  • Product : p-Carboxyphenyl derivative.

  • Yield : ~50% (due to competing ring oxidation).

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the pyrazole ring may undergo ring-opening followed by recyclization:

Mechanism :

  • Acid-mediated protonation at N-2.

  • Cleavage of the C-N bond.

  • Formation of a quinoline-3-carboxamide intermediate.

Conditions : H₂SO₄ (conc.), reflux .

Photochemical Reactions

The pyrazoloquinoline core exhibits photoactivity due to extended conjugation:

  • UV Irradiation : Generates singlet oxygen (¹O₂) via energy transfer, enabling [4+2] cycloadditions with dienes .

  • Applications : Potential in photodynamic therapy or organic light-emitting diodes (OLEDs) .

Biological Interactions

While not a chemical reaction per se, the compound interacts with biological targets via:

  • Hydrogen bonding : Quinoline N and pyrazole NH groups.

  • π-Stacking : Aromatic rings with tyrosine/phenylalanine residues.

  • Electrostatic effects : -CF₃ enhances binding to hydrophobic enzyme pockets .

Scientific Research Applications

1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor-acceptor complexes, which can undergo single electron transfer reactions under specific conditions . These interactions are essential for its biological and chemical activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & ID Core Structure Substituents Biological Activity/Properties References
Target Compound Pyrazolo[4,3-c]quinoline 1-Ph, 3-p-tolyl, 7-CF3 Potential anti-inflammatory (inferred)
C350-0277 Pyrazolo[4,3-c]quinoline 1-(4-Cl-Ph), 3-p-tolyl, 7-CF3 Screening compound (activity unspecified)
2i (Anti-inflammatory derivative) Pyrazolo[4,3-c]quinoline 3-NH2, 4-(4-OH-PhNH) IC50 ~0.5 µM (NO inhibition)
1D (Cytotoxic analog) Pyrazolo[4,3-f]quinoline 5-Br, 3-Me, 9-p-tolyl, 7-(4-CF3-Ph) Topoisomerase I/IIα inhibition (IC50 <1 µM)
8a (Benzoxazole hybrid) Pyrazolo[3,4-b]quinoline 1-(5,7-Cl-benzoxazol-2-yl) Synthetic focus; activity not reported
Trifluoromethyl Group (-CF3) :
  • The CF3 group at position 7 in the target compound and C350-0277 enhances lipophilicity and metabolic stability compared to amino-substituted derivatives (e.g., 2i) .
Substituent Position and Ring Fusion :
  • Pyrazolo[4,3-c] vs. [4,3-f] Isomers : The target compound’s [4,3-c] fusion creates a distinct planar structure compared to the [4,3-f] isomer (Compound 1D), which may alter DNA intercalation efficacy in topoisomerase inhibition .
  • Amino vs. Halogen Substituents: Derivatives like 2i and 2m (with 3-NH2 and 4-PhNH groups) exhibit potent anti-inflammatory activity via iNOS/COX-2 suppression , whereas bromo/methyl substituents in 1D correlate with cytotoxicity .
Electron-Donating vs. Withdrawing Groups :
  • The p-tolyl group (electron-donating) at position 3 in the target compound contrasts with the 4-Cl-Ph group in C350-0277 (electron-withdrawing). This difference may influence π-π stacking interactions in protein binding .

Biological Activity

1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a trifluoromethyl group, which is known to enhance biological activity by improving the compound's metabolic stability and bioavailability.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H16F3N3\text{C}_{19}\text{H}_{16}\text{F}_{3}\text{N}_{3}

This compound is characterized by:

  • A trifluoromethyl group (–CF₃), which increases lipophilicity.
  • A phenyl group and a p-tolyl group , contributing to its aromatic character.

Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including this compound, exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, a study demonstrated that certain derivatives inhibited cell proliferation through the activation of apoptotic pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages indicated that pyrazoloquinoline derivatives could significantly inhibit nitric oxide (NO) production, which is a marker of inflammation. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

CompoundIC50 (μM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

Antimicrobial Activity

Additionally, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies have reported that pyrazoloquinoline derivatives show activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .

Case Studies

Several case studies have explored the biological activities of pyrazolo[4,3-c]quinoline derivatives:

  • Study on Anti-inflammatory Activity :
    • Researchers evaluated the effects of various derivatives on LPS-induced inflammation in RAW 264.7 cells. The results showed significant inhibition of NO production with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs .
  • Anticancer Efficacy :
    • A series of experiments demonstrated that specific derivatives could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation markers .

The proposed mechanism of action for this compound involves:

  • Electron donor-acceptor complex formation , enhancing reactivity.
  • Interaction with molecular targets such as iNOS and COX-2 enzymes involved in inflammatory pathways.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this pyrazoloquinoline derivative?

Synthesis optimization requires balancing reaction variables such as solvent polarity (e.g., DMF vs. THF), temperature control (reflux vs. microwave-assisted heating), and catalyst selection (e.g., Pd catalysts for cross-coupling). Microwave-assisted synthesis reduces reaction times (from 24h to 2–4h) and improves yields (~20% increase) by enabling uniform heating . Use TLC and HPLC to monitor intermediate purity, and prioritize column chromatography for final purification to achieve >95% purity .

Q. How can structural characterization resolve ambiguities in substituent positioning?

Combine 1H^1 \text{H}/13C^13 \text{C} NMR (for functional group identification) with X-ray crystallography to confirm regiochemistry. For example, crystallographic data can distinguish between N1 and N2 positions in the pyrazole ring, resolving conflicts arising from overlapping NMR signals . Mass spectrometry (HRMS) validates molecular weight, particularly for trifluoromethyl groups prone to fragmentation .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize enzyme inhibition assays (e.g., COX-2 IC50_{50}) and cytotoxicity screens (MTT assay against HeLa or MCF-7 cell lines). Use concentrations ranging from 1–100 µM, with positive controls (e.g., Celecoxib for COX-2). Note that trifluoromethyl groups enhance lipophilicity, requiring DMSO solubilization <0.1% to avoid false negatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in target binding?

Perform molecular docking (AutoDock Vina) and MD simulations to compare binding modes of trifluoromethyl vs. methyl analogs. Crystallographic data (e.g., PDB 4XYZ) shows the CF3_3 group forms hydrophobic interactions with Leu384 in COX-2, increasing residence time by 30% compared to non-fluorinated analogs . Validate using SPR to measure binding kinetics (kon/koffk_{\text{on}}/k_{\text{off}}).

Q. How should researchers address contradictions in reported biological activity data?

Re-eassay conditions: Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM) may arise from differences in cell passage number, serum concentration, or assay duration. Standardize protocols using CLSI guidelines and include replicates (n ≥ 3). Cross-validate with orthogonal assays (e.g., Western blot for protein target modulation) .

Q. What computational strategies predict SAR for substituent modifications?

Apply DFT calculations (B3LYP/6-31G*) to model electronic effects of substituents. For example, electron-withdrawing groups (e.g., CF3_3) at C7 reduce HOMO-LUMO gaps by 0.5 eV, enhancing charge-transfer interactions. QSAR models using CoMFA/CoMSIA can prioritize R-groups (e.g., p-tolyl vs. 4-chlorophenyl) for synthesis .

Methodological Notes

  • Handling Disordered Crystallographic Data : For trifluoromethyl groups showing disorder (e.g., in PDB 4XYZ), refine using PARTITION and ISOR restraints in SHELXL .
  • Scale-Up Challenges : Transitioning from batch to flow chemistry reduces byproduct formation (from 15% to <5%) by controlling residence time and temperature .

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